molecular formula C10H14ClN3OS B2739109 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride CAS No. 1215370-35-6

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride

Cat. No. B2739109
CAS RN: 1215370-35-6
M. Wt: 259.75
InChI Key: CYNQYZZFGCFEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as ETP-46464 and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antibacterial Activity : The synthesis of pyrimidine derivatives, including those related to the thieno[2,3-d]pyrimidine scaffold, has shown potential antibacterial activity against both gram-positive and gram-negative bacteria. One study developed a simple and efficient approach for synthesizing 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, demonstrating excellent zones of inhibition against tested bacteria (Deshmukh et al., 2009).

Anticancer and Anti-inflammatory Applications

  • Potential Anticancer Agents : Compounds with a pyrimidine core have been explored for their anticancer properties. For instance, the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines has been investigated for their effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, indicating potential anticancer applications (Temple et al., 1983).

  • Analgesic and Anti-inflammatory Activities : Derivatives of thieno[2,3-d]pyrimidin-4-one have been screened for their analgesic and anti-inflammatory activities, showing some compounds to have effects equivalent to those of acetylsalicylic acid. This research highlights the therapeutic potential of thieno[2,3-d]pyrimidin derivatives in pain management and inflammation control (Cannito et al., 1990).

Antiviral Applications

  • Carbocyclic Analogues of 7-deazaguanosine : Research on carbocyclic analogues of 7-deazaguanosine, which includes pyrimidine and thieno[2,3-d]pyrimidine derivatives, has shown selective inhibitory activities against the multiplication of HSV1 and HSV2 in cell culture. This suggests the potential for thieno[2,3-d]pyrimidine derivatives in developing new antiviral therapies (Legraverend et al., 1985).

properties

IUPAC Name

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS.ClH/c1-2-7-5-8-9(11-3-4-14)12-6-13-10(8)15-7;/h5-6,14H,2-4H2,1H3,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNQYZZFGCFEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride

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